molecular formula C22H16FN5 B2896825 N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-06-1

N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2896825
CAS No.: 902483-06-1
M. Wt: 369.403
InChI Key: ORCNVPYUFMDACI-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines are another class of heterocyclic compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of triazole and quinazoline derivatives often involves multi-step reactions . For example, a one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been used for the synthesis of certain quinazolinotriazolobenzodiazepine derivatives .


Molecular Structure Analysis

The molecular structure of triazoles and quinazolines can be analyzed using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving triazoles and quinazolines can be complex, depending on the specific compounds and reaction conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Benzodiazepine Binding Activity : A study explored tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, finding compounds with high affinity for the benzodiazepine (BZ) receptor. This includes compounds with notable BZ antagonistic activity in rat models, demonstrating the relevance of these structures in designing potential therapeutic agents targeting the BZ receptor system (J. Francis et al., 1991).

  • Anticancer Activity : Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives highlighted their structural significance for anticancer activity. Specific derivatives were synthesized and showed cytotoxicity against human neuroblastoma and colon carcinoma cell lines, demonstrating the potential of these compounds in anticancer research (B. N. Reddy et al., 2015).

  • Antimicrobial and Nematicidal Evaluation : A series of compounds, including 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones, were synthesized and tested for antimicrobial and nematicidal activities. Some derivatives showed significant activity against both bacterial and fungal strains, as well as nematodes, indicating their potential as antimicrobial and nematicidal agents (C. Sanjeeva Reddy et al., 2016).

  • Anti-inflammatory Potential : The search for anti-inflammatory agents led to the synthesis and evaluation of unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds, synthesized from (3H-quinazoline-4-ylidene)hydrazides of N-protected amino acids, showed promising anti-inflammatory activity in formalin-induced paw edema in rats, pointing to the potential of these compounds in anti-inflammatory drug development (Martynenko Yu V et al., 2019).

Mechanism of Action

The mechanism of action of triazole and quinazoline derivatives can vary widely, depending on their specific structures and the biological systems they interact with .

Future Directions

The future directions in the study of triazole and quinazoline derivatives could involve the synthesis of new compounds with potential biological activities, as well as further investigations into their mechanisms of action .

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-17-12-10-16(11-13-17)20-22-25-21(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCNVPYUFMDACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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